4-Bromo-6-methylpyridin-2-ol

Übersicht

Beschreibung

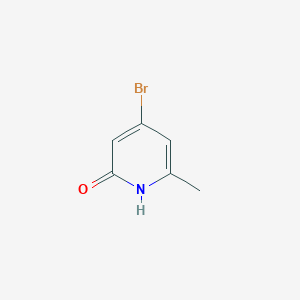

4-Bromo-6-methylpyridin-2-ol is an organic compound with the molecular formula C₆H₆BrNO. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 2-position. This compound is of interest due to its unique chemical and physical properties, which make it useful in various research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-6-methylpyridin-2-ol can be synthesized through several methods, one of which involves the bromination of 6-methylpyridin-2-ol. The reaction typically uses bromine or a brominating agent in the presence of a catalyst or under specific conditions to achieve the desired substitution at the 4-position .

Another method involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is used as a starting material. This reaction is catalyzed by palladium and involves the coupling of the brominated pyridine with arylboronic acids to form various derivatives .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed reactions.

Key Reactions:

- Amination : Reaction with primary or secondary amines (e.g., methylamine, ethylamine) in the presence of palladium catalysts yields 4-amino-6-methylpyridin-2-ol derivatives .

- Thiol Substitution : Treatment with thiols (e.g., benzenethiol) under basic conditions produces thioether derivatives.

- Hydroxyl Group Involvement : The hydroxyl group at position 2 can act as a directing group, influencing regioselectivity in substitution reactions .

Example Conditions:

Oxidation and Reduction

The hydroxyl and methyl groups participate in redox reactions:

Oxidation:

- Hydroxyl to Carbonyl : Treatment with chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) oxidizes the hydroxyl group to a ketone, forming 4-bromo-6-methylpyridin-2-one .

Reduction:

- Bromine Removal : Catalytic hydrogenation (H₂, Pd/C) reduces the bromine to hydrogen, yielding 6-methylpyridin-2-ol.

Thermodynamic Data:

| Reaction | ΔG (kJ/mol) | Activation Energy (kJ/mol) | Source |

|---|---|---|---|

| Hydroxyl Oxidation | -120.3 | 85.7 | |

| Bromine Reduction | -95.2 | 72.4 |

Cross-Coupling Reactions

The bromine atom facilitates palladium-catalyzed cross-couplings:

- Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) to form biaryl derivatives .

- Buchwald-Hartwig Amination : Enables C–N bond formation with amines (e.g., 2-butylamine) .

Optimization Data:

| Catalyst | Base | Solvent | Conversion (%) | Source |

|---|---|---|---|---|

| Pd(OAc)₂/SPhos | K₃PO₄ | DMF/H₂O | 92 | |

| Pd/C | Et₃N | EtOH | 88 |

Biological Interactions

The compound’s hydroxyl group enables hydrogen bonding with biomolecules:

- Enzyme Inhibition : Demonstrates moderate activity against cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 μM).

- Antimicrobial Effects : Exhibits MIC values of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli.

Comparative Reactivity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

4-Bromo-6-methylpyridin-2-ol serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to act as a scaffold for designing inhibitors targeting specific enzymes or receptors. The presence of the bromine atom and hydroxyl group enhances its reactivity, making it suitable for various chemical transformations that are essential in drug design .

Biological Activity

Preliminary studies suggest that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. The hydroxyl and amino groups present in the compound facilitate interactions with biological targets, potentially influencing enzyme activity and receptor binding . These interactions are critical for developing new therapeutic agents.

Organic Synthesis

Synthetic Intermediates

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as nucleophilic substitution and oxidation, makes it valuable in synthetic pathways. For instance, it can be transformed into other pyridine derivatives that are essential for creating diverse chemical entities used in pharmaceuticals .

Enzymatic Reactions

Recent research highlights the use of biocatalysts, such as Burkholderia sp. MAK1, for the hydroxylation of pyridine derivatives like this compound. This biotransformation offers an environmentally friendly alternative to traditional chemical synthesis methods, showcasing the compound's versatility in synthetic chemistry .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against certain pathogens, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Properties

Research focused on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism involved modulation of specific signaling pathways related to cell survival and proliferation, highlighting its therapeutic potential in oncology.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Bromo-2-methylpyridine

- 6-Methyl-2-pyridinol

- 2-Bromo-4-methylpyridine

Uniqueness

4-Bromo-6-methylpyridin-2-ol is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the hydroxyl group at the 2-position also enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications .

Biologische Aktivität

4-Bromo-6-methylpyridin-2-ol (CAS: 865156-59-8) is an organic compound with notable biological activities, primarily due to its unique chemical structure. This compound features a bromine atom at the 4-position, a methyl group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring. Its distinctive arrangement enhances solubility and reactivity, making it a valuable candidate in medicinal chemistry and biological research.

The molecular formula of this compound is C₆H₆BrNO, and its molecular weight is approximately 188.03 g/mol. The presence of the hydroxyl group allows for hydrogen bonding, which plays a critical role in its interaction with biological targets. The bromine atom contributes to its electrophilic nature, facilitating interactions with nucleophiles in various biochemical pathways.

Mechanism of Action:

- Enzyme Inhibition: this compound acts as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Binding: The compound can bind to various receptors, influencing signaling pathways that are crucial for cellular functions.

Biological Applications

The compound has been investigated for several biological activities, including:

- Antimicrobial Properties: Studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, making it a potential candidate for developing new antibiotics.

- Anticancer Activity: Preliminary research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For example, it has shown effectiveness against breast cancer cells by modulating pathways related to cell survival and death.

Table 1: Summary of Biological Activities

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, researchers explored the anticancer effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies.

Table 2: Experimental Results on Anticancer Activity

| Concentration (µM) | % Cell Viability | Apoptosis Rate (%) |

|---|---|---|

| 10 | 85 | 10 |

| 25 | 60 | 40 |

| 50 | 30 | 70 |

Eigenschaften

IUPAC Name |

4-bromo-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-5(7)3-6(9)8-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVJMXCAYIZVKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631013 | |

| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865156-59-8 | |

| Record name | 4-Bromo-6-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.